An In-depth Technical Guide to 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone, a halogenated pyrrole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a pyrrole nucleus, a privileged scaffold in numerous biologically active compounds, coupled with a reactive dichloromethyl ketone moiety, makes this molecule a versatile precursor for the synthesis of novel heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, spectroscopic signature, and potential as a key synthetic intermediate. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust and predictive chemical profile.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of a vast array of natural products and synthetic molecules with profound biological activities.[1] Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its evolutionary importance. In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[2] Consequently, pyrrole derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3]
The introduction of a 2,2-dichloroacetyl group onto the pyrrole ring at the 2-position, yielding 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone, appends a highly reactive electrophilic center to this biologically significant scaffold. This dichloromethyl ketone functionality serves as a versatile handle for a variety of chemical transformations, particularly for the construction of more complex heterocyclic systems through reactions with nucleophiles. This guide aims to provide a detailed technical overview of this promising, yet under-documented, chemical entity.
Molecular and Physicochemical Properties
Structural and Electronic Features
The molecule consists of a planar, electron-rich pyrrole ring attached to an electron-withdrawing 2,2-dichloroacetyl group. The nitrogen lone pair of the pyrrole ring participates in the aromatic system, contributing to its high reactivity towards electrophiles, preferentially at the α-positions (C2 and C5).[4] The dichloroacetyl group, however, deactivates the ring towards further electrophilic substitution compared to unsubstituted pyrrole.
The most stable conformation is likely one where the carbonyl group is syn to the C3 position of the pyrrole ring, influenced by steric and electronic factors. The crystal structure of the analogous N-methylated compound, 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, has been determined, providing valuable insight into the molecular geometry and intermolecular interactions.[5]
Table 1: Predicted Physicochemical Properties of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone
| Property | Predicted Value/Information | Justification/Source |
| Molecular Formula | C₆H₅Cl₂NO | - |
| Molecular Weight | 178.02 g/mol | - |
| Appearance | Likely a white to beige crystalline solid. | Based on the appearance of 2-acetylpyrrole and related compounds.[6] |
| Melting Point | Expected to be in the range of 90-120 °C. | 2-Acetylpyrrole has a melting point of 88-93 °C.[6] Halogenation and increased molecular weight would likely increase the melting point. |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely has low solubility in water. | General solubility of polar organic molecules. |
| Stability | Should be stored in a cool, dry, and dark place under an inert atmosphere. Like other α-haloketones, it may be sensitive to light, heat, and moisture, and can be unstable under strongly acidic or basic conditions.[7] | General stability of α-haloketones. |
Spectroscopic Profile
The structural features of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone give rise to a predictable spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three pyrrole ring protons, and a singlet for the methine proton of the dichloroacetyl group. A broad singlet corresponding to the N-H proton of the pyrrole is also anticipated.
-
Predicted Chemical Shifts (in CDCl₃):
-
δ ~ 9.0-10.0 ppm (broad s, 1H, N-H)
-
δ ~ 7.0-7.2 ppm (m, 1H, H5)
-
δ ~ 6.8-7.0 ppm (m, 1H, H3)
-
δ ~ 6.2-6.4 ppm (m, 1H, H4)
-
δ ~ 6.0-6.5 ppm (s, 1H, -CHCl₂)
-
-
-
¹³C NMR: The carbon NMR spectrum would feature signals for the carbonyl carbon, the carbons of the pyrrole ring, and the dichloromethyl carbon.
-
Predicted Chemical Shifts (in CDCl₃):
-
δ ~ 180-190 ppm (C=O)
-
δ ~ 130-135 ppm (C2)
-
δ ~ 125-130 ppm (C5)
-
δ ~ 115-120 ppm (C3)
-
δ ~ 110-115 ppm (C4)
-
δ ~ 65-75 ppm (-CHCl₂)
-
-
The IR spectrum is expected to show characteristic absorption bands for the N-H and carbonyl functional groups.
-
Predicted Absorption Bands (cm⁻¹):
-
~3200-3400 cm⁻¹ (N-H stretch)
-
~1650-1700 cm⁻¹ (C=O stretch, strong)
-
~1540 cm⁻¹ (C=C stretch, aromatic)
-
~740 cm⁻¹ (C-H out-of-plane bend)
-
~600-800 cm⁻¹ (C-Cl stretch)
-
The mass spectrum will be characterized by the isotopic pattern of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance of approximately 3:1.[3] For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.[8]
-
Expected Molecular Ion Peaks (m/z):
-
M⁺: 177 (containing two ³⁵Cl atoms)
-
[M+2]⁺: 179 (containing one ³⁵Cl and one ³⁷Cl atom)
-
[M+4]⁺: 181 (containing two ³⁷Cl atoms)
-
Synthesis and Experimental Protocols
The most direct and industrially scalable method for the synthesis of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone is the Friedel-Crafts acylation of pyrrole.
The Friedel-Crafts Acylation Approach
This classic electrophilic aromatic substitution reaction involves the acylation of pyrrole with dichloroacetyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[5] The reaction proceeds via the formation of a highly electrophilic acylium ion (or a complex thereof), which is then attacked by the electron-rich pyrrole ring.
Causality Behind Experimental Choices and Potential Challenges
The Friedel-Crafts acylation of pyrrole is not without its challenges. Pyrrole is highly reactive and prone to polymerization under strongly acidic conditions.[9] The choice of solvent, temperature, and order of addition of reagents are critical to maximize the yield of the desired 2-acylpyrrole and minimize side-product formation.
-
Lewis Acid: Aluminum chloride is a strong and effective Lewis acid for this transformation. However, its high reactivity can also promote polymerization. Milder Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) could be considered to mitigate this, though they may require higher temperatures or longer reaction times.[10]
-
Solvent: Anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used.
-
Temperature: The reaction is highly exothermic and should be conducted at low temperatures (0-5 °C) to control the reaction rate and prevent polymerization.[9]
-
Order of Addition: It is generally preferable to add the pyrrole solution slowly to a pre-formed complex of the Lewis acid and dichloroacetyl chloride. This maintains a low concentration of free pyrrole in the reaction mixture, thereby reducing the rate of polymerization.[11]
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of pyrrole and its derivatives.[5][9]
Materials:
-
Pyrrole (freshly distilled)
-
Dichloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Formation of the Acylium Ion Complex: Anhydrous dichloromethane is added to the flask, followed by the cautious addition of anhydrous aluminum chloride (1.1 equivalents). The suspension is cooled to 0 °C in an ice bath. Dichloroacetyl chloride (1.0 equivalent) is then added dropwise via the dropping funnel, and the mixture is stirred for 30 minutes at 0 °C.
-
Acylation Reaction: Freshly distilled pyrrole (1.0 equivalent) is dissolved in anhydrous dichloromethane in the dropping funnel and added dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 3:1). The reaction is typically complete within 2-4 hours.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice containing a small amount of concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone.
Chemical Reactivity and Synthetic Applications
The reactivity of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone is dominated by the electrophilic nature of the dichloromethyl ketone moiety. This functional group is a precursor to a variety of other functionalities and can participate in several important name reactions.
Nucleophilic Substitution Reactions
The two chlorine atoms on the α-carbon are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For example, reaction with amines, thiols, or alcohols could lead to the formation of α-amino, α-thio, or α-hydroxy ketones, respectively.
Synthesis of Heterocycles
A key application of α-haloketones is in the synthesis of heterocycles. The monochloro analog, 2-chloro-1-(1H-pyrrol-2-yl)ethanone, is a well-known precursor in the Hantzsch thiazole synthesis, reacting with thioureas to form 2-aminothiazole derivatives.[12] It is plausible that 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone could participate in similar cyclization reactions, potentially leading to novel heterocyclic systems.
Potential in Medicinal Chemistry
The pyrrole nucleus is a cornerstone in drug discovery.[1] Derivatives of 2-chloro-1-(1H-pyrrol-2-yl)ethanone have been explored for their potential as anticancer agents.[12] Given the structural similarity, 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone represents an attractive starting material for the synthesis of new libraries of pyrrole-containing compounds with potential therapeutic applications. The dichloromethyl ketone itself might impart unique biological activity, as halogenated organic compounds often exhibit enhanced biological effects.
Safety and Handling
Detailed toxicological data for 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone is not available. However, based on its structure as an α-haloketone, it should be handled with extreme care.
-
General Hazards: α-Haloketones are often irritants, lachrymators, and can be harmful if inhaled, ingested, or absorbed through the skin.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Handling of Reagents: The synthesis involves corrosive and moisture-sensitive reagents like dichloroacetyl chloride and aluminum chloride. These should be handled under anhydrous conditions in a fume hood.[1][14]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone is a promising synthetic intermediate that combines the biologically significant pyrrole scaffold with a reactive dichloromethyl ketone handle. While direct experimental data on this compound is sparse, its chemical properties, reactivity, and spectroscopic signature can be reliably predicted from well-studied analogs. The synthetic route via Friedel-Crafts acylation is straightforward and scalable, although care must be taken to control the reaction conditions to avoid polymerization. The versatility of the dichloromethyl ketone group opens up numerous avenues for the synthesis of novel and complex heterocyclic compounds with potential applications in drug discovery and materials science. Further research into the chemistry and biological activity of this compound and its derivatives is warranted and holds considerable promise.
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